![molecular formula C17H15N3O2S2 B2594279 6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862973-86-2](/img/structure/B2594279.png)

6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

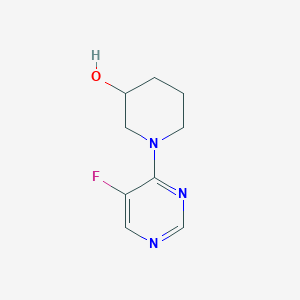

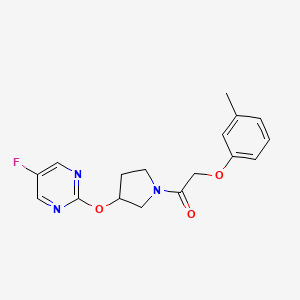

The compound “6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The ethoxy and methoxy groups are oxygen-containing substituents attached to the benzothiazole core .Chemical Reactions Analysis

Benzothiazoles, including this compound, can undergo a variety of chemical reactions, particularly electrophilic substitution at the carbon atoms and nucleophilic substitution at the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole core, along with the ethoxy and methoxy substituents, would likely impact its solubility, boiling point, melting point, and other physical and chemical properties .Scientific Research Applications

Anti-Cancer Applications

Isoxazole derivatives of similar benzothiazole compounds have been synthesized and evaluated for their cytotoxicity against several cancer cell lines. These compounds, including 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine derivatives, exhibited significant anti-cancer activity. One compound, in particular, showed promising results in inducing G2/M cell cycle arrest and apoptosis in Colo205 cells through p53 activation via mitochondrial-dependent pathways. This highlights the potential of benzothiazole derivatives in cancer therapy by regulating the balance between cell proliferation and apoptosis (Kumbhare et al., 2014).

Enzyme Inhibition and Antioxidant Properties

Benzothiazole derivatives have also been synthesized with the aim of evaluating their urease enzyme inhibition and nitric oxide (NO) scavenging activities. These studies have identified compounds with potent enzyme inhibitory and antioxidant activities, indicating the therapeutic potential of benzothiazole compounds in treating diseases associated with oxidative stress and enzyme dysregulation (Gull et al., 2013).

Catalytic and Material Science Applications

In material science, molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y have been developed as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. These compounds offer high catalytic activity, improved stability, and recycling ability, underscoring the versatility of benzothiazole derivatives in catalysis and materials research (Ghorbanloo & Maleki Alamooti, 2017).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have shown anti-cancer activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to regulate cell cycle and apoptosis via mitochondrial-dependent pathways .

Biochemical Pathways

Similar compounds have been found to alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, which resulted in apoptosis by accelerating the expression of caspases .

Result of Action

Similar compounds have been found to induce g2/m cell cycle arrest and apoptosis in cancer cells .

Biochemical Analysis

Biochemical Properties

It has been found that similar benzothiazole derivatives have shown promising anti-cancer activity against various cancer cell lines . These compounds interact with key mitochondrial proteins such as Bcl-2 and Bax, altering their balance and resulting in apoptosis .

Cellular Effects

In cellular processes, 6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine may influence cell function by inducing cell cycle arrest . This compound has been observed to increase the levels of p53 in treated cells, a protein that plays a crucial role in controlling cell division and preventing cancer .

Molecular Mechanism

At the molecular level, this compound may exert its effects through the activation of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis . This activation could potentially be achieved through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-3-22-10-7-8-11-14(9-10)24-16(18-11)20-17-19-15-12(21-2)5-4-6-13(15)23-17/h4-9H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSDEGRPSPMBLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594196.png)

![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one](/img/structure/B2594200.png)

![(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B2594201.png)

![5-Fluoro-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2594213.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2594216.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2594217.png)